Iopamidol EP Impurity G is a specific impurity associated with Iopamidol, a non-ionic X-ray contrast agent widely used in medical imaging. Classified as a related substance, Iopamidol EP Impurity G is chemically similar to Iopamidol and can arise during its synthesis or degradation processes. The compound is primarily utilized for quality control purposes in the pharmaceutical industry, ensuring that the levels of impurities in Iopamidol remain within acceptable limits as defined by pharmacopoeias .
The chemical identifier for Iopamidol EP Impurity G is 1869069-72-6, and its molecular formula is C17H22I3N3O8, with a molecular weight of 777.09 g/mol . It is classified under the category of impurities in pharmaceutical preparations, specifically related to the synthesis of Iopamidol, which is crucial for its application in diagnostic imaging .
Iopamidol EP Impurity G features a complex molecular structure characterized by multiple functional groups, including hydroxyl and amido groups, along with iodine atoms that contribute to its properties as a contrast agent. The structural representation can be expressed as follows:
This configuration plays a significant role in its interaction with biological tissues during imaging procedures .
The chemical behavior of Iopamidol EP Impurity G primarily revolves around its stability and reactivity under various conditions. Although specific reactions involving this impurity are not thoroughly detailed in current literature, it is understood that its formation can be influenced by factors such as temperature, pH, and the presence of other reactants during the synthesis of Iopamidol.
Understanding these reactions is essential for developing analytical methods to detect and quantify this impurity in pharmaceutical formulations .
Iopamidol serves as a diagnostic agent by enhancing the contrast of images obtained through X-ray imaging. The mechanism involves the iodine atoms within its structure absorbing X-rays more effectively than surrounding tissues, thereby allowing for clearer visualization of blood vessels and organs during imaging procedures.
While specific data on the mechanism of action for Iopamidol EP Impurity G itself is limited, it likely shares similar properties with Iopamidol regarding X-ray absorption due to its structural similarities .
The primary application of Iopamidol EP Impurity G lies in its role as a marker for quality control in the production of Iopamidol. It is crucial for ensuring that the levels of impurities remain within regulatory limits set by pharmacopoeias such as the European Pharmacopoeia and American Pharmacopoeia .
Additionally, it may serve as a reference standard for analytical methods aimed at detecting impurities in pharmaceutical preparations. This ensures that patients receive safe and effective contrast agents during diagnostic procedures.
Iopamidol EP Impurity G serves as a critical analytical marker for assessing the purity of Iopamidol-based contrast media. Its primary function is to enable the detection and quantification of isomeric impurities during manufacturing quality control (QC). Regulatory guidelines require its levels to be strictly controlled (typically ≤0.1-0.5%) through validated chromatographic methods [9]. The impurity’s formation is linked to specific synthetic intermediates: it originates from the reaction of 5-[(S)-2-hydroxypropanamido]-2,4,6-triiodoisophthaloyl dichloride with 1-amino-2,3-propanediol instead of the desired 1-amino-1-(hydroxymethyl)ethanol [10]. Temperature and pH variations during acylation significantly influence its generation, making process optimization essential . Analytical techniques for monitoring include reversed-phase HPLC with UV detection (retention time/RRT calibration), LC-MS for structural confirmation, and NMR for absolute configuration verification [5].
Iopamidol EP Impurity G is formally recognized in the European Pharmacopoeia (EP), British Pharmacopoeia (BP), and United States Pharmacopeia (USP), where it is designated as a specified impurity with strict acceptance thresholds [5]. Its pharmacopeial status mandates comprehensive characterization data for reference standards, including:
Table 2: Pharmacopeial and Regulatory Specifications
Pharmacopeia | Designation | Testing Requirement | Documentation Provided | Storage |
---|---|---|---|---|
European (EP) | Iopamidol Impurity G | Identification and Quantitation | COA, HNMR, CNMR, MASS, HPLC (RT/RRT), IR, TGA | 2-8°C |
USP | Iopamidol 2,3-Dihydroxypropyl Isomer | Threshold ≤0.5% | Pharmacopeial equivalence testing report | 2-8°C |
BP | Iopamidol BP Impurity G | Confirmation of identity | MSDS/SDS, SER REPORT, COA | 2-8°C |
Impurity profiling of Iopamidol, including rigorous monitoring of EP Impurity G, is essential for ensuring the safety and functionality of iodinated contrast media. Uncontrolled impurities can alter critical physicochemical properties:
Table 3: Key Related Compounds in Iopamidol Impurity Profiling
Impurity Designation | CAS Number | Molecular Formula | Molecular Weight | Structural Feature |
---|---|---|---|---|
Iopamidol EP Impurity A | 60166-98-5 | C14H18I3N3O6 | 705.02 | Des-hydroxypropyl analog |
Iopamidol EP Impurity F | 1869069-71-5 | C16H20I3N3O6 | 731.06 | N-methylated derivative |
Iopamidol EP Impurity H | Not Available | C17H22ClI2N3O8 | 685.63 | 4-Chloro-4-desiodo analog |
Iopamidol EP Impurity K | 1788899-70-6 | C17H23I2N3O8 | 651.19 | Diiodinated derivative |
The precise control of EP Impurity G exemplifies the pharmaceutical industry’s commitment to robust quality systems. By enforcing stringent limits on this isomer, manufacturers mitigate risks of contrast media instability, suboptimal imaging performance, and patient adverse events, underscoring its indispensable role in diagnostic medicine [7] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0